4-Nitro-7-piperazinobenzofurazan

Description

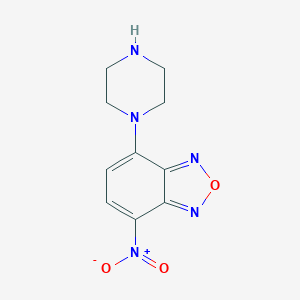

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14/h1-2,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLWYDGJBGPXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442160 | |

| Record name | 4-Nitro-7-piperazinobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139332-66-4 | |

| Record name | 4-Nitro-7-piperazinobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-7-piperazinobenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Nitro-7-piperazinobenzofurazan from 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) via the nucleophilic aromatic substitution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with piperazine. NBD-Cl is a well-established, non-fluorescent fluorogenic reagent widely used for derivatizing primary and secondary amines to yield highly fluorescent products.[1][2] The reaction with piperazine results in a stable, UV-active derivative, NBD-PZ, which is valuable in various bioanalytical and chemical applications. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative parameters, and provides a visual workflow for the synthesis process.

Reaction Principle

The synthesis is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the benzofurazan ring activates the chlorine atom at the C4 position for nucleophilic attack. One of the secondary amine nitrogens of the piperazine molecule acts as the nucleophile, displacing the chloride ion to form the stable C-N bond, yielding the desired product, this compound. The reaction generally proceeds smoothly and can be carried out under mild conditions.[1]

Synthesis Workflow

The overall process for the synthesis of NBD-PZ from NBD-Cl involves the reaction of the two primary reagents in a suitable solvent, followed by workup and purification to isolate the final product.

Caption: A flowchart illustrating the key stages of NBD-PZ synthesis.

Quantitative Data Summary

The synthesis can be performed under various conditions. The following table summarizes typical parameters derived from general procedures for reacting NBD-Cl with amines.[1][3][4]

| Parameter | Value / Condition | Notes |

| Reactants | 4-Chloro-7-nitrobenzofurazan (NBD-Cl), Piperazine | - |

| Molar Ratio (NBD-Cl:Amine) | Varies from 1:1 to 1:2 or with amine in excess. | An excess of piperazine can drive the reaction to completion. |

| Solvent | Acetonitrile, Methanol, or Ethanol.[3][5] | Acetonitrile is a common choice. |

| Base (Optional) | Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N).[1][3] | Used to neutralize the HCl generated during the reaction. |

| Temperature | Room Temperature (25°C) to 50°C.[4] | Gentle heating can increase the reaction rate. |

| Reaction Time | Typically 2-4 hours.[4] | Reaction progress can be monitored by TLC or HPLC. |

| Yield | Generally high. | The reaction is often described as rapid and high-yielding.[1] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

5.1 Materials and Reagents:

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Piperazine

-

Acetonitrile (CH₃CN), HPLC grade

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

5.2 Synthesis Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in 20 mL of acetonitrile.

-

In a separate beaker, dissolve 1.1 mmol of piperazine and 2.0 mmol of sodium bicarbonate in 10 mL of acetonitrile.

-

Add the piperazine solution dropwise to the stirring NBD-Cl solution at room temperature.

-

Allow the reaction mixture to stir at room temperature for 4 hours. The reaction can be gently heated to 50°C to ensure completion.[4]

-

Monitor the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent until the NBD-Cl spot has disappeared.

5.3 Workup and Purification:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound as a colored solid.

Product Characterization

The final product, this compound, can be characterized using standard analytical techniques.

-

Chemical Formula: C₁₀H₁₁N₅O₃[6]

-

Molecular Weight: 249.23 g/mol [6]

-

UV-Vis Spectroscopy: NBD-amine derivatives typically exhibit a maximum absorption wavelength (λmax) in the range of 470-488 nm.[7]

-

Fluorescence Spectroscopy: The product is highly fluorescent, with a typical emission wavelength around 530-540 nm when excited near its absorption maximum.[2][7]

-

NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

References

- 1. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-7-piperazinobenzofurazan

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitro-7-piperazinobenzofurazan, also known as NBD-PZ. Intended for researchers, scientists, and drug development professionals, this document details the compound's key characteristics, experimental protocols for their determination, and visualizations of its application in biological contexts.

Core Physicochemical Properties

This compound is a fluorescent molecule widely utilized as a derivatizing agent in high-performance liquid chromatography (HPLC) and as a probe for cellular imaging.[1] Its utility stems from the reactive piperazine moiety and the environmentally sensitive fluorescence of the nitrobenzofurazan (NBD) core.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 139332-66-4 | [2] |

| Molecular Formula | C₁₀H₁₁N₅O₃ | [2] |

| Molecular Weight | 249.23 g/mol | [2] |

| Property | Value | Source |

| Appearance | Red to brown powder | [1] |

| Melting Point | 208-212 °C | [1] |

| Solubility | Soluble in DMSO | [3] |

| pKa | Not experimentally determined in literature. Estimated based on piperazine derivatives to have two pKa values, one acidic and one basic. For comparison, the pKa of unsubstituted piperazine is approximately 5.35 and 9.73.[4] A structurally related NBD-based probe with a morpholine moiety, NBDlyso, has a pKa of 4.10.[5][6] | N/A |

| Spectral Property | Value | Conditions | Source |

| λex (Excitation Wavelength) | ~470 nm | In organic solvents | [3] |

| λem (Emission Wavelength) | ~540 nm | In organic solvents | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a moderate level initially.

-

Observe the sample through the magnifying lens.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Solubility Determination (Visual Inspection)

Objective: To qualitatively determine the solubility of this compound in a specific solvent.

Materials:

-

This compound sample

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Small test tubes or vials

-

Vortex mixer

-

Light source for visual inspection

Procedure:

-

Sample Preparation: Weigh a small, known amount of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add a small, measured volume of the solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.

-

Observation:

-

Visually inspect the solution against a light and dark background.

-

If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If solid particles are still visible, the compound is considered sparingly soluble or insoluble.

-

If the solution is clear but colored, the compound is soluble. If it is cloudy or contains suspended particles, it is not fully dissolved.

-

-

Incremental Solvent Addition: If the compound is not fully dissolved, incrementally add more solvent, mixing thoroughly after each addition, until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., DMSO, ethanol)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a dilute working solution from the stock solution. The absorbance of this solution at the excitation maximum should be less than 0.1 to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to an estimated value (e.g., 540 nm).

-

Scan a range of excitation wavelengths (e.g., 350-500 nm).

-

The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths, starting at least 10 nm above the excitation wavelength (e.g., 480-700 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

-

Data Analysis: Plot the fluorescence intensity versus wavelength for both the excitation and emission scans to visualize the spectra and confirm the maxima.

Signaling Pathways and Experimental Workflows

Lysosomal Accumulation of this compound

This compound is a lipophilic weak base, a characteristic that allows it to be used as a fluorescent probe for imaging acidic organelles such as lysosomes. The neutral form of the molecule can freely diffuse across cellular membranes, including the lysosomal membrane. Once inside the acidic lumen of the lysosome (pH 4.5-5.0), the piperazine moiety becomes protonated. This protonation traps the molecule within the lysosome, leading to its accumulation and allowing for visualization through fluorescence microscopy.

Caption: Mechanism of this compound accumulation in lysosomes.

Derivatization of Isocyanates for HPLC Analysis

This compound serves as a derivatizing agent for the sensitive detection of isocyanates in environmental and biological samples. The secondary amine in the piperazine ring readily reacts with the highly electrophilic isocyanate group to form a stable, highly fluorescent urea derivative. This derivatization step is crucial as many isocyanates lack a strong chromophore for UV detection. The resulting NBD-urea derivative can be easily separated and quantified by reverse-phase HPLC with fluorescence detection.

References

- 1. NBD-PZ - CAS-Number 139332-66-4 - Order from Chemodex [chemodex.com]

- 2. scbt.com [scbt.com]

- 3. NBD-PZ (CAS: 139332-66-4) | フナコシ [funakoshi.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Nitro-7-piperazinobenzofurazan (NBD-PZ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Nitro-7-piperazinobenzofurazan, also known as NBD-PZ. It covers the fundamental chemical properties, detailed synthesis protocols, and established experimental applications of this versatile fluorescent compound. The primary focus is on its role as a derivatizing agent for the sensitive detection of airborne isocyanates and its application in cellular imaging for the visualization of lysosomes. This document is intended to be a valuable resource for researchers in analytical chemistry, environmental science, and cell biology, offering structured data, detailed methodologies, and visual workflows to facilitate its practical application in a laboratory setting.

Core Compound Data

This compound is a heterocyclic compound widely recognized for its utility as a fluorescent labeling agent. Its core structure features a nitrobenzofurazan moiety, which is responsible for its fluorescent properties, coupled to a piperazine ring.

| Property | Value | Citation(s) |

| CAS Number | 139332-66-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁N₅O₃ | [1] |

| Molecular Weight | 249.23 g/mol | [1] |

| Appearance | Dark red to brown powder/crystal | [2] |

| Melting Point | 208-212 °C | [2] |

| Synonyms | NBD-PZ, 4-Nitro-7-piperazino-2,1,3-benzoxadiazole | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a 4-halo-7-nitrobenzofurazan precursor, most commonly 4-chloro-7-nitrobenzofurazan (NBD-Cl), with piperazine. The electron-withdrawing nitro group on the benzofurazan ring activates the chlorine atom for substitution by the amine.

Experimental Protocol: General Synthesis

This protocol provides a generalized procedure for the synthesis of this compound.

Materials:

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Piperazine

-

Anhydrous acetonitrile or a similar aprotic solvent

-

A weak base (e.g., sodium bicarbonate or triethylamine)

-

Hydrochloric acid (1 M) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 equivalent) in anhydrous acetonitrile.

-

Add a weak base, such as sodium bicarbonate (2-3 equivalents), to the solution.

-

In a separate flask, dissolve 4-chloro-7-nitrobenzofurazan (NBD-Cl) (1.1 equivalents) in a minimal amount of anhydrous acetonitrile.

-

Add the NBD-Cl solution dropwise to the stirring piperazine solution at room temperature.

-

Allow the reaction mixture to stir at room temperature, typically overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by acidifying with 1 M HCl and extracting the product into ethyl acetate.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the final product.

Applications and Experimental Protocols

Determination of Airborne Isocyanates

A primary application of this compound is as a derivatizing agent for the detection and quantification of airborne mono- and diisocyanates. The piperazine moiety of NBD-PZ reacts with the isocyanate group to form a stable, highly fluorescent urea derivative. These derivatives can then be separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

| Parameter | Value | Citation(s) |

| Excitation Wavelength (λex) | ~470 nm | [3] |

| Emission Wavelength (λem) | ~535 nm | [3] |

| Limit of Detection (LOD) | 5-9 nmol/L | [3] |

Sample Collection and Derivatization:

-

Air samples are collected by drawing air through an impinger containing a solution of NBD-PZ in a suitable solvent or through a filter impregnated with NBD-PZ.

-

The isocyanates in the air react with NBD-PZ to form the corresponding urea derivatives.

-

For filter-based sampling, the derivatives are desorbed from the filter using acetonitrile.

HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector is used.

-

Stationary Phase: A phenyl-modified reversed-phase column is often employed for optimal separation of the various isocyanate derivatives.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: The fluorescence detector is set to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 535 nm.

-

Quantification: The concentration of each isocyanate is determined by comparing the peak area of its derivative to a calibration curve prepared from standards of known concentrations.

Visualization of Lysosomes in Living Cells

NBD-PZ can be used as a fluorescent probe for imaging lysosomes in living cells. While the precise mechanism of its accumulation in lysosomes is not fully elucidated, it is likely related to the acidic environment of these organelles.

This is a general protocol that can be adapted for use with NBD-PZ. Optimization of concentration and incubation time may be necessary for different cell types.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

This compound (NBD-PZ) stock solution (e.g., in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Fluorescence or confocal microscope

Procedure:

-

Prepare a working solution of NBD-PZ in pre-warmed complete cell culture medium. The final concentration may need to be optimized, but a starting point could be in the low micromolar range.

-

Remove the existing culture medium from the cells and replace it with the NBD-PZ-containing medium.

-

Incubate the cells at 37°C in a CO₂ incubator for a designated period (e.g., 15-60 minutes). This incubation time should be optimized to achieve sufficient lysosomal staining with minimal background fluorescence.

-

After incubation, gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the stained lysosomes using a fluorescence or confocal microscope with appropriate filter sets for the NBD fluorophore (excitation ~470 nm, emission ~540 nm).

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage. As a general guideline, it should be stored protected from light and moisture.

Conclusion

This compound is a valuable and versatile fluorescent probe with significant applications in both analytical chemistry and cell biology. Its utility in the sensitive detection of isocyanates makes it an important tool for environmental and occupational safety monitoring. Furthermore, its application as a lysosomal stain in living cells provides a means to study the dynamics of this important organelle. The detailed protocols and workflows provided in this guide are intended to equip researchers with the necessary information to effectively utilize NBD-PZ in their own experimental work.

References

A Technical Guide to the Solubility of 4-Nitro-7-piperazinobenzofurazan in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-7-piperazinobenzofurazan (NBD-PZ) is a vital fluorescent labeling agent utilized extensively in cellular biology and pharmacology for the derivatization of various analytes. Its efficacy in these applications is intrinsically linked to its solubility characteristics in organic solvents, which are crucial for preparing stock solutions, performing reactions, and in chromatographic separations. This technical guide addresses the solubility of NBD-PZ, providing a detailed experimental protocol for its determination, a framework for data presentation, and a discussion of the underlying principles. Due to the current absence of comprehensive, publicly available quantitative solubility data for NBD-PZ, this document serves as a practical resource for researchers to generate reliable and consistent solubility profiles in their laboratories.

Introduction

This compound, a member of the nitrobenzoxadiazole (NBD) family, is a non-fluorescent molecule that becomes highly fluorescent upon reaction with primary and secondary amines. This property makes it an excellent derivatizing reagent for the sensitive detection and quantification of amino acids, peptides, and other amine-containing compounds by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Understanding the solubility of NBD-PZ in common organic solvents is a critical prerequisite for its effective use. Proper dissolution ensures accurate concentration of stock solutions, facilitates reaction kinetics during derivatization, and is essential for the preparation of mobile phases in chromatographic analyses. This guide provides a standardized methodology to determine the equilibrium solubility of NBD-PZ.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Qualitative statements suggest solubility in polar organic solvents, but precise measurements are not documented. Therefore, this guide provides a robust experimental protocol to enable researchers to determine these values empirically. The following table is provided as a template for the systematic recording of experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Quantification |

| e.g., Acetonitrile | 25 | HPLC-FLD | ||

| e.g., Methanol | 25 | HPLC-FLD | ||

| e.g., Ethanol | 25 | HPLC-FLD | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | HPLC-FLD | ||

| e.g., Dichloromethane | 25 | HPLC-FLD | ||

| e.g., Acetone | 25 | HPLC-FLD |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a liquid solvent.[1][2][3]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge capable of holding the selected vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a Fluorescence Detector (FLD) or a UV-Vis detector.

Procedure

-

Preparation of a Supersaturated Solution : Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solvent becomes saturated.[1]

-

Solvent Addition : Add a known volume of the desired organic solvent to the vial.

-

Equilibration : Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure the dissolution process is complete.[3]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.[2]

-

Sample Collection : Carefully withdraw a sample of the clear supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial. This step is critical to remove any remaining solid microparticles.

-

Dilution : Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a pre-validated HPLC-FLD or HPLC-UV method to determine the concentration of this compound.

Analytical Method: HPLC with Fluorescence Detection

Given the fluorescent nature of NBD-PZ derivatives (and often the compound itself in certain solvents), HPLC with a fluorescence detector (FLD) is a highly sensitive and selective method for quantification.

-

Mobile Phase : A typical mobile phase for the analysis of NBD-derivatized compounds is a gradient of acetonitrile and water.

-

Column : A C18 reversed-phase column is commonly used.

-

Fluorescence Detection : The excitation and emission wavelengths for NBD-PZ should be optimized. In acetone, for instance, the excitation wavelength (λex) is 395 nm and the emission wavelength (λem) is 561 nm.

-

Calibration : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of fluorescence intensity versus concentration.

-

Concentration Determination : Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 4-Nitro-7-piperazinobenzofurazan

This technical guide provides a comprehensive overview of the core spectral properties of 4-Nitro-7-piperazinobenzofurazan (NBD-PZ), a fluorescent probe with applications in cellular imaging and analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document details the photophysical parameters of NBD-PZ, outlines experimental protocols for its spectral characterization, and presents a visual workflow for these procedures.

Core Spectral Properties

This compound is a member of the nitrobenzoxadiazole (NBD) family of fluorophores. Its fluorescence characteristics are highly sensitive to the local environment, particularly the polarity of the solvent. This property arises from an intramolecular charge transfer (ICT) from the electron-donating piperazino group to the electron-withdrawing nitrobenzofurazan core. This sensitivity makes NBD-PZ a valuable tool for probing molecular environments.

Quantitative Spectral Data

The excitation and emission maxima of NBD-PZ and its closely related analogs are dependent on the solvent used for measurement. The data compiled from various sources are summarized in the table below for easy comparison.

| Compound | Solvent | Excitation Max (λex) (nm) | Emission Max (λem) (nm) |

| This compound (NBD-PZ) | - | 470 | 540 |

| This compound (NBD-PZ) | Acetone | 395 | 561 |

| NBD-amine adducts | Aqueous | 464 | 512 |

| NBD-F (amine derivative) | - | 470 | 530 |

| NBD (general) | - | 467 | 539 |

Note: The specific solvent for some listed values was not provided in the source material. The spectral properties of NBD derivatives are highly solvent-dependent.

Experimental Protocols

Measurement of Absorbance Spectrum

This protocol details the procedure for determining the absorption spectrum and the wavelength of maximum absorbance (λmax) of NBD-PZ using a UV-Vis spectrophotometer.

Equipment:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Solvent (e.g., DMSO, acetone, ethanol)

-

This compound (NBD-PZ)

Procedure:

-

Power on the spectrophotometer and allow the lamp to warm up for a minimum of 15-20 minutes to ensure a stable output.

-

Prepare a stock solution of NBD-PZ in the chosen solvent. NBD-PZ is soluble in DMSO[1][2].

-

From the stock solution, prepare a dilution with an absorbance value ideally between 0.1 and 1.0 at the expected λmax.

-

Fill a quartz cuvette with the pure solvent to serve as a blank reference.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range.

-

Replace the blank cuvette with the cuvette containing the NBD-PZ sample solution.

-

Scan a range of wavelengths, for instance, from 300 nm to 600 nm, to acquire the full absorbance spectrum.

-

The wavelength corresponding to the highest absorbance peak is the λmax.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol describes the steps to determine the fluorescence excitation and emission spectra of NBD-PZ using a spectrofluorometer.

Equipment:

-

Spectrofluorometer

-

Fluorescence quartz cuvette (1 cm path length)

-

Solvent used for absorbance measurements

-

NBD-PZ sample solution from the absorbance measurement protocol

Procedure for Emission Spectrum:

-

Fill a fluorescence cuvette with the NBD-PZ sample solution.

-

Place the cuvette into the sample holder of the spectrofluorometer.

-

Set the excitation wavelength (λex) to the λmax value determined from the absorbance spectrum.

-

Scan a range of emission wavelengths, typically starting 10-20 nm above the excitation wavelength, to a point where the fluorescence intensity returns to the baseline.

-

The resulting plot of fluorescence intensity versus wavelength is the emission spectrum, and the peak of this spectrum is the wavelength of maximum emission (λem).

Procedure for Excitation Spectrum:

-

Set the emission wavelength to the λem value determined from the emission spectrum.

-

Scan a range of excitation wavelengths, starting from a lower wavelength and scanning up to a few nanometers below the emission wavelength.

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum should correspond closely to the absorbance maximum (λmax).

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for determining the key spectral properties of a fluorescent compound like this compound.

Caption: Workflow for determining absorbance and fluorescence spectra.

Application in Cellular Imaging: Lysosome Visualization

NBD-PZ is utilized for visualizing lysosomes in living cells.[1][2] The fluorescence of NBD-PZ is known to increase in low pH environments, a characteristic of lysosomes.[1] The general process for using NBD-PZ as a cellular stain is depicted below.

Caption: Workflow for lysosome visualization using NBD-PZ.

References

NBD-PZ Fluorescence: A Technical Guide to Quantum Yield and Lifetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of 4-nitrobenzo-2-oxa-1,3-diazol-yl-piperazine (NBD-PZ), a versatile fluorescent probe. This document details its fluorescence quantum yield and lifetime, outlines the experimental protocols for their measurement, and visualizes a key reaction mechanism.

Core Photophysical Properties of NBD Derivatives

Table 1: Quantitative Spectral Data of 4-Amino-7-nitrobenzofurazan Derivatives in Ethanol

| Compound | Amine Substituent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| 3a | Aniline | 483 | 545 | Very low | - |

| 3d | 4-amino-TEMPO | 471 | 531 | 0.0016 | 0.13 |

| 3e | α-picolyl | 468 | 526 | 0.0587 | 6.10 |

| 3f | tris(hydroxymethyl)aminomethane | 470 | 531 | 0.0393 | 0.96 |

| 3g | N-methylhydroxylamine | 478 | 538 | 0.0031 | - |

Data sourced from Bem et al., ARKIVOC 2007 (xiii) 87-104.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Equipment and Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Fluorescence and absorbance cuvettes (1 cm path length)

-

NBD-PZ sample

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55)

-

Solvent

Procedure:

-

Prepare a series of dilute solutions of both the NBD-PZ sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the NBD-PZ sample and the standard.

-

Calculate the quantum yield of the NBD-PZ sample using the following equation:

Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

where Φ is the quantum yield, "Gradient" is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is typically measured using the time-correlated single photon counting (TCSPC) technique.

Equipment:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Fast single-photon detector (e.g., photomultiplier tube or avalanche photodiode)

-

Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)

-

-

Fluorescence cuvette

Procedure:

-

Prepare a dilute solution of the NBD-PZ sample.

-

The sample is excited by a high-repetition-rate pulsed light source .

-

The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

-

This process is repeated for a large number of excitation pulses, and the time differences are used to build a histogram of photon arrival times .

-

The resulting histogram represents the fluorescence decay curve .

-

This decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

Reaction of NBD-PZ with Hydrogen Sulfide

NBD-PZ is a well-established fluorescent probe for the detection of hydrogen sulfide (H₂S). The reaction mechanism involves the nucleophilic attack of H₂S on the electron-deficient aromatic ring of the NBD moiety, leading to the cleavage of the piperazine group and the formation of a highly fluorescent thiol-substituted NBD product. This "turn-on" fluorescence response allows for the sensitive detection of H₂S in biological systems.

Caption: Reaction mechanism of NBD-PZ with H₂S.

Unveiling the Luminescence of 4-Nitro-7-piperazinobenzofurazan: A Deep Dive into its Fluorescence Mechanism

For Immediate Release

A comprehensive technical guide detailing the intricate fluorescence mechanism of 4-Nitro-7-piperazinobenzofurazan (NBD-PZ) has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of the photophysical properties, experimental methodologies, and the core mechanism of action of this versatile fluorophore.

NBD-PZ, a member of the nitrobenzoxadiazole family, exhibits environmentally sensitive fluorescence, making it a valuable tool in biological imaging and sensing applications. Its ability to fluoresce is intrinsically linked to a phenomenon known as Intramolecular Charge Transfer (ICT), a fundamental process that governs its photophysical behavior.

The Core Mechanism: Intramolecular Charge Transfer (ICT)

The fluorescence of NBD-PZ is dictated by an Intramolecular Charge Transfer (ICT) process. In the ground state, the molecule exists in a stable, low-energy conformation. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excitation leads to a significant redistribution of electron density within the molecule.

The piperazine moiety at the 7-position acts as an electron-donating group, while the nitro group at the 4-position serves as a strong electron-withdrawing group. This "push-pull" electronic configuration is central to the ICT mechanism. Upon excitation, electron density shifts from the electron-rich piperazine ring to the electron-deficient nitrobenzofurazan core. This excited state, often referred to as the ICT state, is more polar than the ground state. The relaxation of this ICT state back to the ground state is accompanied by the emission of a photon, resulting in the characteristic fluorescence of NBD-PZ. The energy, and therefore the color, of the emitted light is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.

Photophysical Properties of a Representative NBD Derivative

The photophysical properties of NBD derivatives are highly dependent on the solvent environment. The following table summarizes the key photophysical parameters for a representative NBD derivative, NBD-Bu, in a range of solvents with varying polarities.[1] This data illustrates the pronounced solvatochromism of this class of compounds.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Lifetime (τ, ns) |

| n-Hexane | 1.88 | 465 | 530 | 2890 | 8.5 |

| Toluene | 2.38 | 470 | 545 | 3150 | 7.9 |

| Dichloromethane | 8.93 | 475 | 560 | 3480 | 6.2 |

| Acetone | 20.7 | 472 | 575 | 4120 | 4.8 |

| Acetonitrile | 37.5 | 470 | 585 | 4530 | 3.5 |

| Methanol | 32.7 | 475 | 600 | 4890 | 2.1 |

| Water | 80.1 | 480 | 620 | 5210 | 1.5 |

Note: Data for NBD-Bu, a structurally similar derivative, is presented to illustrate the general photophysical behavior of this class of NBD probes.[1]

Experimental Protocols

Synthesis and Purification of this compound (NBD-PZ)

Materials:

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Piperazine

-

Triethylamine

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4-chloro-7-nitrobenzofurazan (1.0 eq) in dichloromethane.

-

Add piperazine (1.2 eq) and triethylamine (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Solvatochromism Study

Objective: To investigate the effect of solvent polarity on the absorption and fluorescence spectra of NBD-PZ.

Materials:

-

NBD-PZ

-

A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of NBD-PZ in a suitable solvent (e.g., dichloromethane).

-

Sample Preparation: Prepare a series of dilute solutions of NBD-PZ in each of the selected solvents. The concentration should be kept low to avoid aggregation and inner filter effects (typically in the micromolar range).

-

Absorption Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the λabs determined for each solvent. Determine the wavelength of maximum emission (λem).

-

Data Analysis: Calculate the Stokes shift for each solvent. The Stokes shift is the difference in energy between the absorption and emission maxima and is a measure of the energy lost during the excited-state lifetime. Plot the Stokes shift as a function of a solvent polarity parameter (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.

Conclusion

The fluorescence of this compound is a powerful tool for probing molecular environments. Its mechanism, rooted in intramolecular charge transfer, gives rise to its characteristic solvatochromism and environmental sensitivity. Understanding these fundamental principles is crucial for the effective design and application of NBD-PZ and its derivatives in diverse fields of scientific research and development. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this remarkable fluorophore.

References

An In-depth Technical Guide to the Spectroscopic Properties of NBD Derivatives in Different Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The NBD Fluorophore

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a small, environmentally sensitive fluorophore that has become an indispensable tool in biochemistry, cell biology, and drug development.[1][2] Its popularity stems from several desirable characteristics: a small molecular size which minimizes perturbation of labeled molecules, reactivity towards amines and thiols for straightforward conjugation, and most importantly, fluorescence properties that are exquisitely sensitive to the polarity of its local microenvironment.[1][2]

This phenomenon, known as solvatochromism , is the cornerstone of its utility. NBD derivatives typically exhibit very weak fluorescence in polar, aqueous environments but become brightly fluorescent in nonpolar, hydrophobic media, such as lipid membranes or protein binding pockets.[1][3] This "turn-on" characteristic makes NBD an ideal probe for studying molecular interactions, membrane dynamics, and protein conformational changes.[4] The underlying principle involves a significant increase in the dipole moment of the NBD moiety upon photoexcitation, making its excited state highly susceptible to stabilization by polar solvent molecules.[1] This guide provides a detailed overview of the spectroscopic properties of NBD derivatives, experimental protocols for their characterization, and the fundamental mechanisms governing their solvent-dependent fluorescence.

Core Spectroscopic Properties

The photophysical behavior of NBD derivatives is dictated by the polarity and hydrogen-bonding capability of the surrounding solvent. This relationship can be systematically characterized by measuring key spectroscopic parameters.

Absorption and Emission

NBD derivatives typically display a primary absorption band in the blue-green region of the visible spectrum (around 460-480 nm), which is attributed to an intramolecular charge transfer (ICT) transition.[2][5] As solvent polarity increases, both the absorption and emission spectra tend to shift to longer wavelengths (a bathochromic or red-shift).[3] The effect is far more pronounced for the emission spectrum due to the larger dipole moment of the excited state.[1] This differential shifting leads to a significant increase in the Stokes shift with increasing solvent polarity.

Fluorescence Quantum Yield (ΦF) and Lifetime (τ)

The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is a direct measure of the fluorophore's emission efficiency.[6] For NBD derivatives, the quantum yield is dramatically influenced by the solvent. It is typically very low in polar, protic solvents like water and methanol, where non-radiative decay pathways (e.g., through hydrogen bonding) dominate, effectively quenching the fluorescence.[2] Conversely, in nonpolar, aprotic solvents or when sequestered in a hydrophobic environment, the quantum yield increases significantly.[1][7]

Similarly, the fluorescence lifetime—the average time the molecule spends in the excited state—is also solvent-dependent. It is generally found to be longer in non-polar solvents compared to polar ones, which is attributed to higher non-radiative decay rates in polar media.[3]

Data Presentation: Spectroscopic Properties in Various Solvents

The following tables summarize the key photophysical properties for representative NBD derivatives across a range of solvents with varying polarities.

Table 1: Spectroscopic Properties of NBD-Serotonin Analog I (Data compiled from Mukherjee et al., 2015)[8]

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Tetrahydrofuran | 7.58 | 465 | 530 | 2780 |

| Acetone | 20.7 | 467 | 534 | 2820 |

| Isopropanol | 19.9 | 467 | 535 | 2858 |

| Ethanol | 24.6 | 467 | 537 | 2931 |

| Methanol | 32.7 | 466 | 541 | 3137 |

| Dimethyl Sulfoxide | 46.7 | 478 | 550 | 2894 |

Table 2: Spectroscopic Properties of NBD-Labeled Opioid (ASM-5-10) (Data compiled from Schmidhammer et al., 1998)[9]

| Solvent | λem (nm) | Relative Quantum Yield |

| Heptane | 524 | 0.03 |

| Ethyl Acetate | 532 | 1.00 |

| Ethanol | 540 | 0.81 |

| Water | 553 | 0.05 |

Table 3: Spectroscopic Properties of NBD-Benzylamine Derivatives in Acetonitrile (Data compiled from Uchiyama et al., 2003)[10]

| Derivative Substituent (R) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| H | 470 | 541 | 0.16 |

| 4-OMe | 473 | 540 | 0.18 |

| 4-Me | 472 | 540 | 0.17 |

| 4-F | 469 | 540 | 0.16 |

| 4-Cl | 470 | 541 | 0.13 |

| 4-CF3 | 467 | 544 | 0.07 |

| 4-NO2 | 469 | 546 | 0.00 |

Experimental Protocols

Accurate characterization of NBD derivatives requires standardized spectroscopic methods.

UV-Visible Absorption Spectroscopy

This protocol determines the wavelength of maximum absorbance (λabs) and the molar absorption coefficient (ε).

-

Sample Preparation: Prepare a stock solution of the NBD derivative in a high-purity solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1-10 mM). Prepare a working solution by diluting the stock solution in the solvent of interest to a final concentration that yields an absorbance between 0.1 and 1.0 at the peak maximum.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank. Record a baseline spectrum.

-

Replace the blank with a cuvette containing the sample solution.

-

Scan a wavelength range appropriate for NBD derivatives, typically from 300 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).

-

Steady-State Fluorescence Spectroscopy

This protocol determines the wavelength of maximum emission (λem).

-

Sample Preparation: Prepare a dilute solution of the NBD derivative in the solvent of interest. The absorbance of the solution at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to minimize inner-filter effects.[11]

-

Instrumentation: Use a calibrated spectrofluorometer equipped with an excitation and an emission monochromator.[12]

-

Measurement:

-

Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Scan the emission monochromator over a range that covers the expected fluorescence of the NBD derivative (e.g., from 480 nm to 700 nm).

-

Record the fluorescence emission spectrum and identify the wavelength of maximum intensity (λem).

-

Remember to measure and subtract the spectrum of a solvent blank.

-

Relative Fluorescence Quantum Yield (ΦF) Determination

This is the most common method for determining quantum yield and relies on a well-characterized fluorescent standard.[11]

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield (ΦST) that absorbs at the excitation wavelength to be used for the test sample. For NBD derivatives excited around 470 nm, Quinine Sulfate in 0.5 M H2SO4 (ΦST ≈ 0.54) or Fluorescein in 0.1 M NaOH (ΦST ≈ 0.95) are common choices, though the latter requires careful handling.

-

Sample Preparation: Prepare a series of five or more dilute solutions of both the standard and the unknown sample in the desired solvent. The absorbance values for all solutions should be kept in the linear range, typically between 0.01 and 0.1 at the excitation wavelength.[13]

-

Data Acquisition:

-

For each solution, measure the absorbance at the chosen excitation wavelength (λex).

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution under identical instrument conditions (e.g., excitation/emission slit widths, detector voltage), exciting at λex.

-

Integrate the area under the emission curve for each spectrum. This gives the integrated fluorescence intensity (I).

-

-

Calculation:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Determine the gradient (slope) of each line (GradX for the sample, GradST for the standard).

-

Calculate the quantum yield of the sample (ΦX) using the following equation:[11] ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where η is the refractive index of the solvent used for the sample (X) and standard (ST). If the same solvent is used for both, the refractive index term cancels out.

-

Time-Resolved Fluorescence Spectroscopy

This protocol measures the fluorescence lifetime (τ) of the excited state.

-

Instrumentation: The most common technique is Time-Correlated Single Photon Counting (TCSPC).[14] This requires a pulsed light source (e.g., a laser diode or LED) with a high repetition rate and a fast, sensitive single-photon detector.

-

Measurement:

-

The sample is excited by a short pulse of light.

-

The instrument measures the time delay between the excitation pulse and the detection of the first emitted fluorescence photon.

-

This process is repeated millions of times, and a histogram of photon arrival times is built up.

-

This histogram represents the fluorescence decay curve.

-

-

Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For NBD derivatives in complex environments, multi-exponential decays are common, indicating the probe exists in multiple local environments.[14][15]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the standard workflow for the complete spectroscopic characterization of an NBD derivative.

Caption: Workflow for Spectroscopic Characterization of NBD Probes.

Mechanism of Environmental Sensing

This diagram illustrates the principle of how an NBD-based probe functions as a "turn-on" sensor when moving from a polar to a nonpolar environment.

Caption: Principle of NBD-based Environmental "Turn-On" Fluorescence.

Solvatochromism Logical Relationships

This diagram shows the cause-and-effect relationships between solvent polarity and the key spectroscopic properties of NBD derivatives.

Caption: Effects of Solvent Polarity on NBD Spectroscopic Properties.

References

- 1. mdpi.com [mdpi.com]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. youtube.com [youtube.com]

- 13. agilent.com [agilent.com]

- 14. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods toward simplification of time resolved fluorescence anisotropy in proteins labeled with NBD (4-chloro-7-nitrobenzofurazan) adducts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Intramolecular Charge Transfer in Nitrobenzofurazan Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrobenzofurazan (NBD) and its derivatives represent a versatile class of fluorophores with broad applications in chemistry, biology, and medicine. Their utility stems from a core photophysical process known as intramolecular charge transfer (ICT). This phenomenon, occurring between an electron-donating moiety and the electron-withdrawing nitrobenzofurazan core, gives rise to their characteristic environmental sensitivity, making them powerful tools for probing molecular interactions, polarity, and the presence of specific analytes. This technical guide provides a comprehensive overview of the ICT mechanism in NBD compounds, their synthesis, photophysical properties, and the experimental protocols required for their characterization. The information is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

The Principle of Intramolecular Charge Transfer (ICT) in Nitrobenzofurazan Derivatives

The fluorescence of 4-amino-7-nitrobenzofurazan and its derivatives originates from an intramolecular charge transfer (ICT) process.[1] In these molecules, the amino group acts as an electron donor and the nitrobenzofurazan core functions as an electron acceptor.[2] Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the electron-accepting nitrobenzofurazan moiety.[3][4]

This charge separation in the excited state results in a large excited-state dipole moment, making the fluorescence properties of these compounds highly sensitive to the polarity of their local environment.[1] In polar solvents, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This solvatochromic behavior is a hallmark of ICT-based fluorophores and is fundamental to their application as environmental probes.

References

NBD-PZ: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-nitrobenzo-2-oxa-1,3-diazole-piperazine (NBD-PZ). Understanding the stability profile of NBD-PZ is critical for its effective use as a fluorescent labeling reagent in various research and development applications, including the visualization of lysosomes and the derivatization of isocyanates and carboxylic acids.[1][2]

Chemical and Physical Properties

NBD-PZ is a red to brown powder with a molecular weight of 249.23 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO).[3] The compound's fluorescence is environmentally sensitive, with increased quantum yield in acidic environments such as lysosomes.[2]

Table 1: Physicochemical Properties of NBD-PZ

| Property | Value | Reference(s) |

| Chemical Name | 4-nitro-7-piperazino-2,1,3-benzoxadiazole | [4] |

| Synonyms | NBD-PZ, 4-Nitro-7-piperazinobenzofurazan | [1] |

| CAS Number | 139332-66-4 | [1] |

| Molecular Formula | C₁₀H₁₁N₅O₃ | [1] |

| Molecular Weight | 249.23 g/mol | [1] |

| Appearance | Red to brown powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Excitation Max (λex) | ~470 nm | [2] |

| Emission Max (λem) | ~540 nm | [2] |

Recommended Storage and Handling

For optimal stability, NBD-PZ should be stored under controlled conditions to prevent degradation.

Table 2: Recommended Storage Conditions for NBD-PZ

| Condition | Recommendation | Details | Reference(s) |

| Long-Term Storage | -20°C | Stable for at least 2 years. | [1][3] |

| Short-Term Storage | +4°C | For immediate use. | [1] |

| Light Exposure | Protect from light | The NBD moiety is susceptible to photodegradation. | [1][3] |

| Moisture | Protect from moisture | The piperazine moiety is hygroscopic and can be susceptible to hydrolysis. | [1][3] |

Handling Advice: When not in use, NBD-PZ should be stored in a tightly sealed container in a desiccator at the recommended temperature. Solutions of NBD-PZ, typically in DMSO, should be prepared fresh for optimal performance. For extended storage of solutions, aliquoting and storing at -20°C or -80°C may be considered, though stability in solution will be reduced compared to the solid form.

Potential Degradation Pathways

The chemical structure of NBD-PZ contains moieties that are susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for designing stability studies and interpreting results. The primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

Figure 1: Potential degradation pathways for NBD-PZ.

Stability-Indicating Data (Illustrative)

Table 3: Illustrative Forced Degradation Data for NBD-PZ

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | ~15% | Hydroxylated NBD, Piperazine-related impurities |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | ~20% | Hydroxylated NBD, Piperazine ring-opened products |

| Oxidation | 3% H₂O₂ | 12 hours | ~18% | N-oxides, Piperazine oxidation products |

| Thermal Degradation | 80°C (Solid) | 48 hours | < 5% | Minor unspecified products |

| Photodegradation | ICH Q1B Option 2 | 1.2 million lux hours & 200 W h/m² | ~25% | Photodegradants (e.g., reduced nitro group) |

Experimental Protocols for Stability Assessment

A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying NBD-PZ and separating it from any potential degradation products.

Stability-Indicating HPLC Method (General Protocol)

A reverse-phase HPLC method with UV-Vis or fluorescence detection is suitable for the analysis of NBD-PZ.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: A time-based gradient from high aqueous to high organic content to ensure elution of both polar degradants and the more hydrophobic parent compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV-Vis at ~470 nm or Fluorescence (Excitation: ~470 nm, Emission: ~540 nm)

-

Injection Volume: 10 µL

Forced Degradation Protocols

The following are general protocols for conducting forced degradation studies on NBD-PZ. A stock solution of NBD-PZ in a suitable solvent (e.g., DMSO or acetonitrile) should be used.

5.2.1. Hydrolytic Degradation

-

Acid Hydrolysis: To an aliquot of NBD-PZ stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.

-

Base Hydrolysis: To an aliquot of NBD-PZ stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 8 hours). Cool the solution and neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.

5.2.2. Oxidative Degradation

-

To an aliquot of NBD-PZ stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for a specified period (e.g., 12 hours), protected from light.

-

Quench the reaction if necessary and analyze by HPLC.

5.2.3. Photolytic Degradation

-

Expose a thin layer of solid NBD-PZ and a solution of NBD-PZ to a light source compliant with ICH Q1B guidelines.[6][7] This typically involves exposure to a combination of cool white fluorescent and near-UV lamps.

-

The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[7]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples by HPLC.

Figure 2: Workflow for forced degradation studies of NBD-PZ.

Application-Relevant Signaling Pathway

While NBD-PZ itself is primarily a labeling agent, molecules containing an "NBD" component can be designed to interact with and modulate biological signaling pathways. A prominent example involves peptides containing the NEMO-Binding Domain (NBD), which can inhibit the NF-κB signaling pathway. It is important to note that in this context, "NBD" refers to a protein-protein interaction domain, not the nitrobenzoxadiazole fluorophore. However, this pathway illustrates how a modular chemical entity can influence a critical cellular process.

The NF-κB signaling pathway is central to the inflammatory response. Upon stimulation by pro-inflammatory cytokines like TNFα, the IKK complex (containing IKKα, IKKβ, and NEMO) is activated. This complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (p50/p65), which translocates to the nucleus and activates the transcription of pro-inflammatory genes. A cell-permeable peptide containing the NEMO-Binding Domain (NBD peptide) can disrupt the interaction between NEMO and the IKK kinases, thereby inhibiting the activation of the IKK complex and blocking the downstream inflammatory cascade.[1]

Figure 3: Inhibition of the NF-κB signaling pathway by an NBD peptide.

Conclusion

NBD-PZ is a stable compound when stored under the recommended conditions of -20°C, protected from light and moisture. Its stability can be compromised by exposure to harsh acidic or basic conditions, oxidizing agents, and light. For applications requiring quantitative analysis, a validated stability-indicating HPLC method is crucial to ensure the accuracy of the results by separating the intact NBD-PZ from any potential degradants. The experimental protocols and information provided in this guide serve as a comprehensive resource for researchers and drug development professionals to ensure the proper handling, storage, and stability assessment of NBD-PZ.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitro-7-piperazino-2,1,3-benzoxadiazole as a reagent for monitoring of airborne isocyanates by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Lysosome Staining Using 4-Nitro-7-piperazinobenzofurazan

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-7-piperazinobenzofurazan, also known as NBD-PZ, is a fluorescent probe utilized for the visualization and tracking of lysosomes in live cells. This compound belongs to the nitrobenzoxadiazole (NBD) family of fluorophores, which are characterized by their sensitivity to the local environment. The presence of the piperazine moiety, a weak base, confers lysosomotropic properties to the molecule. This allows for its accumulation within the acidic environment of lysosomes through an ion-trapping mechanism. Upon accumulation, the probe exhibits enhanced fluorescence, enabling the selective staining and imaging of these organelles. These application notes provide a detailed protocol for the use of this compound in lysosome staining for live-cell imaging applications.

Mechanism of Action

The selective accumulation of this compound within lysosomes is a passive process driven by the pH gradient between the neutral cytoplasm (pH ~7.2) and the acidic lumen of the lysosome (pH ~4.5-5.0).[1][2] The piperazine group of the molecule has a pKa value that allows it to be protonated in acidic environments. In its unprotonated, neutral form, the probe can freely cross cellular membranes, including the plasma membrane and the lysosomal membrane. Once inside the acidic lysosome, the piperazine moiety becomes protonated, rendering the molecule charged and membrane-impermeable.[2][3][4] This process, known as ion trapping, leads to a high concentration of the fluorescent probe within the lysosomes.[2][3][4]

The fluorescence of many NBD derivatives is sensitive to the polarity of their environment.[5] The accumulation and potential interaction with the lysosomal membrane and its components can lead to a significant increase in the fluorescence quantum yield of this compound, allowing for a high signal-to-noise ratio in imaging experiments.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₅O₃ | [6] |

| Molecular Weight | 249.23 g/mol | [6] |

| Alternate Name | 4-Nitro-7-piperazino-2,1,3-benzoxadiazole | [6] |

| Excitation Wavelength (λex) | ~465 - 488 nm | [5][7][8] |

| Emission Wavelength (λem) | ~530 - 540 nm | [5][7] |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | [8] |

Table 2: Recommended Staining Conditions (Optimization may be required)

| Parameter | Recommended Range | Notes |

| Cell Type | Adherent or suspension mammalian cells | Protocol may need adjustment for different cell lines. |

| Seeding Density | 50-70% confluency for adherent cells | Optimal density prevents artifacts from overgrowth or sparse plating. |

| Staining Concentration | 1 - 10 µM | Start with 5 µM and optimize for your cell type and experimental conditions. |

| Incubation Time | 15 - 60 minutes | Longer incubation may lead to non-specific staining or cytotoxicity. |

| Incubation Temperature | 37°C | Standard cell culture conditions. |

| Imaging Buffer | Phenol red-free medium or HBSS | To reduce background fluorescence. |

Experimental Protocols

I. Reagent Preparation

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

-

Dilute the stock solution in pre-warmed, phenol red-free cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final working concentration (e.g., 5 µM).

-

It is crucial to prepare the working solution fresh for each experiment.

-

II. Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental setups.

-

Cell Seeding:

-

The day before staining, seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses, or 96-well imaging plates) at a density that will result in 50-70% confluency at the time of imaging.

-

-

Staining:

-

Aspirate the cell culture medium from the imaging vessel.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or imaging buffer.

-

Add the freshly prepared working solution of this compound to the cells.

-

Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line.

-

-

Washing:

-

After incubation, gently aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Proceed with imaging using a fluorescence microscope (e.g., confocal, epifluorescence) equipped with appropriate filters for the NBD fluorophore.

-

Set the excitation wavelength to approximately 488 nm and the emission detection to a range of 510-550 nm.

-

Acquire images using settings that minimize phototoxicity and photobleaching.

-

Mandatory Visualization

Caption: Mechanism of lysosomal accumulation of this compound.

Caption: Experimental workflow for live-cell lysosome staining.

References

- 1. Labeling lysosomes in live cells with fluorescent dyes for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of amine accumulation in, and egress from, lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomal accumulation of anticancer drugs triggers lysosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal localization and mechanism of uptake of Nile blue photosensitizers in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 8. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

Live-Cell Imaging of Lysosomes with NBD-PZ: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction